
N-(4-ethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
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Biological Activity
N-(4-ethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological applications based on available research findings.
1. Chemical Structure and Properties
Molecular Formula : C18H18N2O3
Molecular Weight : 342.4 g/mol
IUPAC Name : this compound
Canonical SMILES : CCC1=CC=C(C=C1)NC(=O)C(=C2C(=O)C3=C(C=CC=C3)N(C2)C)C
The compound features a tetrahydrocinnoline core with an acetamide substituent and an ethylphenyl group. This unique structure is believed to contribute to its diverse biological activities.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Tetrahydrocinnoline Core : This involves cyclization reactions that yield the tetrahydrocinnoline structure.
- Acetamide Attachment : An acylation reaction is performed to introduce the acetamide moiety.
- Purification and Characterization : The final product is purified and characterized using spectroscopic methods such as NMR and mass spectrometry.
3. Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrocinnoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess activity against various bacterial strains, suggesting potential applications in treating infections .
Antitumor Properties
This compound has also been evaluated for its antitumor effects. Compounds with similar scaffolds have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For example:
- Enzyme Inhibition : It may inhibit lysine-specific demethylase enzymes involved in epigenetic regulation .
- Receptor Modulation : The compound could modulate receptor activities linked to cancer progression and inflammation.
4. Case Studies
Several case studies have documented the efficacy of similar compounds:
- Antimicrobial Study : A study demonstrated that a related tetrahydrocinnoline derivative showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Cancer Research : In vitro studies indicated that a related compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation .
5. Conclusion
This compound presents promising biological activities that warrant further investigation. Its unique chemical structure allows for diverse interactions within biological systems, making it a candidate for drug development in antimicrobial and anticancer therapies.
6. Future Directions
Further research should focus on:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Structural Modifications : To enhance potency and selectivity towards specific biological targets.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C21H24N2O3, with a molecular weight of approximately 352.4 g/mol. Its structure features a tetrahydrocinnoline moiety, which is known for its biological activity.
Neuroprotective Effects
Research has indicated that compounds similar to N-(4-ethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide may exhibit neuroprotective properties. This is primarily attributed to their ability to modulate neurotransmitter systems and reduce excitotoxicity associated with conditions like Alzheimer's disease and other neurodegenerative disorders. The inhibition of NMDA receptors, akin to the action of kynurenine metabolites, suggests a potential pathway for neuroprotection .
Analgesic and Anti-inflammatory Properties
Studies have shown that related compounds possess analgesic and anti-inflammatory activities. The mechanism often involves the inhibition of key inflammatory pathways and cytokine production, which could be beneficial in treating chronic pain conditions .
Antibacterial Activity
There is evidence supporting the antibacterial properties of compounds within the same class as this compound. These compounds may interfere with bacterial cell wall synthesis or protein synthesis, leading to their potential use as antibacterial agents .
Neuroprotection in Animal Models
A study investigating the neuroprotective effects of similar tetrahydrocinnoline derivatives demonstrated significant reductions in neuronal cell death in models of oxidative stress. The administration of these compounds resulted in improved cognitive function as measured by behavioral tests .
Pain Management Trials
Clinical trials assessing the analgesic effects of related compounds have shown promising results in reducing pain scores in patients with chronic pain syndromes. The compounds were well-tolerated with minimal side effects reported .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-14-5-7-16(8-6-14)20-18(23)12-22-19(24)11-15-10-13(2)4-9-17(15)21-22/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWORHJWSDZOTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CC(CCC3=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.